4-Borono-2-fluorophenylalanine
Overview
Description
4-Borono-2-fluorophenylalanine is a compound that has garnered significant interest in the fields of chemistry and medicine It is a derivative of phenylalanine, an essential amino acid, and contains both boron and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-2-fluorophenylalanine typically involves the electrophilic fluorination of 4-borono-phenylalanine. One method includes the use of [18F]acetylhypofluorite as a fluorinating agent. The reaction conditions often involve the use of a high-performance liquid chromatography (HPLC) system for purification .
Industrial Production Methods: Industrial production of this compound can be achieved through copper-mediated nucleophilic radiofluorination. This method involves the activation of fluorine-18 with potassium carbonate and Kryptofix222 in a reaction vial. The boron ester precursor and copper catalyst are then added, and the mixture is heated to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Borono-2-fluorophenylalanine undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Boronic acid derivatives.
Substitution: Substituted phenylalanine derivatives.
Scientific Research Applications
4-Borono-2-fluorophenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Utilized in studies involving amino acid metabolism and protein synthesis.
Medicine: Plays a crucial role in BNCT for cancer treatment.
Industry: Employed in the development of radiopharmaceuticals for diagnostic imaging.
Mechanism of Action
The mechanism of action of 4-Borono-2-fluorophenylalanine in BNCT involves its accumulation in tumor cells. Upon neutron irradiation, the boron atoms undergo a nuclear reaction, producing high-energy alpha particles and lithium nuclei. These particles cause localized damage to the tumor cells, leading to their destruction while sparing healthy tissues .
Comparison with Similar Compounds
4-Borono-phenylalanine: Lacks the fluorine atom but is also used in BNCT.
2-Fluorophenylalanine: Contains fluorine but lacks the boron atom.
Uniqueness: 4-Borono-2-fluorophenylalanine is unique due to the presence of both boron and fluorine atoms, which enhances its utility in BNCT and diagnostic imaging. The combination of these elements allows for better targeting and imaging capabilities compared to its analogs .
Biological Activity
4-Borono-2-fluorophenylalanine (FBPA) is a notable compound in the field of nuclear medicine, particularly for its application in boron neutron capture therapy (BNCT). This compound serves as a radiotracer for positron emission tomography (PET) imaging, allowing for the assessment of boron delivery to tumors. The biological activity of FBPA is primarily characterized by its uptake in various tumor types, its metabolic pathways, and its interaction with amino acid transport systems.
FBPA acts as a boron carrier, facilitating the delivery of boron-10 (^10B) to tumor cells. The mechanism involves several key processes:
- Amino Acid Transport : FBPA is predominantly transported into cells via the L-type amino acid transporter (LAT1). Studies have shown that approximately 74.5% to 81.1% of FBPA uptake in glioblastoma cells is mediated by this transporter .
- Tumor Uptake : The uptake of FBPA is significantly higher in malignant tumors compared to normal tissues. Research indicates that FBPA accumulates more in melanomas than in non-melanoma tumors, highlighting its potential for targeted imaging and therapy .
Metabolism and Pharmacokinetics
FBPA exhibits unique metabolic characteristics:
- Stability : FBPA is metabolically stable and does not integrate into proteins, which makes it suitable for imaging applications .
- Conversion : In vivo studies suggest that FBPA may be converted to 2-fluoro-L-tyrosine through enzymatic activity in the liver, although this conversion contributes minimally to the overall activity detected in tumor tissues .
Case Studies and Experimental Data
Several studies have investigated the biological activity of FBPA in various models:
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Animal Models : In experiments with glioma-bearing rats, the pharmacokinetics of FBPA were assessed using PET imaging. The biodistribution was analyzed, revealing significant accumulation in tumor tissues compared to normal organs .
Time Post-Injection Tumor ^10B Concentration (ppm) Normal Tissue ^10B Concentration (ppm) 30 min 45 5 60 min 60 8 120 min 70 10 - Cell Line Studies : In vitro studies using human glioblastoma cell lines demonstrated that FBPA uptake correlated strongly with DNA synthesis activity, suggesting a role in enhancing tumor cell proliferation .
- Clinical Applications : FBPA has been evaluated for its potential use in clinical settings for brain tumors. The compound's ability to provide better tumor-to-normal brain contrast compared to other amino acid tracers has been noted as a significant advantage .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-borono-2-fluorophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGVVBGRTWMSPX-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1604798-48-2 | |
Record name | (2S)-2-amino-3-[4-(dihydroxyboranyl)-2-fluorophenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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